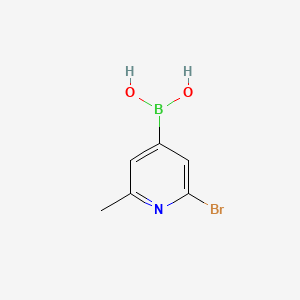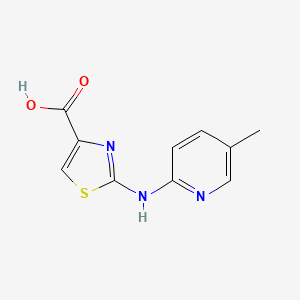
2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Methylpyridin-2-yl)amino)thiazol-4-carbonsäure ist eine heterocyclische Verbindung, die einen Thiazolring enthält, der mit einem Pyridinring verknüpft ist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie und der Industriechemie von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((5-Methylpyridin-2-yl)amino)thiazol-4-carbonsäure umfasst typischerweise die Reaktion von 5-Methyl-2-aminopyridin mit Thiazol-4-carbonsäure unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Dimethylformamid (DMF) durchgeführt und kann einen Katalysator erfordern, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((5-Methylpyridin-2-yl)amino)thiazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Halogene). Die Reaktionen werden typischerweise unter kontrollierten Bedingungen wie bestimmten Temperaturen und pH-Werten durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
2-((5-Methylpyridin-2-yl)amino)thiazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-((5-Methylpyridin-2-yl)amino)thiazol-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab .
Wirkmechanismus
The mechanism of action of 2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Thiazolderivate wie:
- 2-Aminothiazol
- 2-(4-Pyridyl)thiazol-4-carbonsäure
- 2-Methylamino-4-methylthiazol-5-carbonsäure
Einzigartigkeit
2-((5-Methylpyridin-2-yl)amino)thiazol-4-carbonsäure ist aufgrund seiner spezifischen Struktur einzigartig, die einen Thiazolring mit einem Pyridinring kombiniert. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C10H9N3O2S |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-[(5-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c1-6-2-3-8(11-4-6)13-10-12-7(5-16-10)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
FICMJQIARJYSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


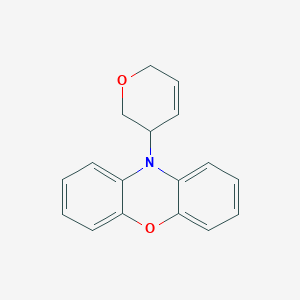
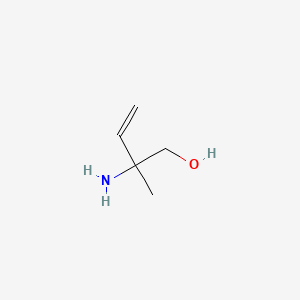

![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
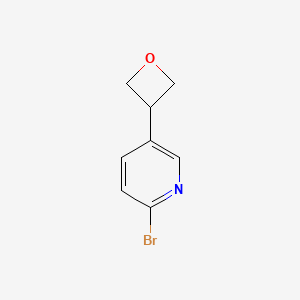
![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
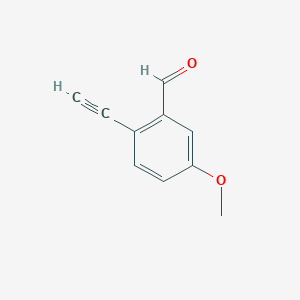
![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
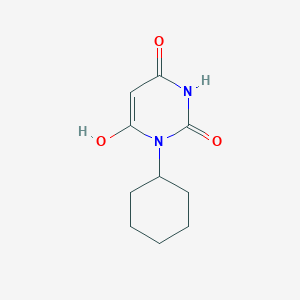
![1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene](/img/structure/B11758328.png)
